molecular formula C16H20N2O2 B7337804 N-(3-hydroxycyclobutyl)-3-(7-methyl-1H-indol-3-yl)propanamide

N-(3-hydroxycyclobutyl)-3-(7-methyl-1H-indol-3-yl)propanamide

Cat. No.: B7337804
M. Wt: 272.34 g/mol
InChI Key: JOYFNFNGHOOOCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxycyclobutyl)-3-(7-methyl-1H-indol-3-yl)propanamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a key metabolic pathway that is upregulated in cancer cells. CPI-613 has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines and animal models.

Mechanism of Action

N-(3-hydroxycyclobutyl)-3-(7-methyl-1H-indol-3-yl)propanamide targets the mitochondrial TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). These enzymes are overexpressed in cancer cells and play a key role in the production of ATP, the energy currency of the cell. By inhibiting PDH and α-KGDH, this compound disrupts the TCA cycle and causes a decrease in ATP production, leading to apoptosis and inhibition of tumor growth.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis. It also inhibits tumor growth by reducing the production of ATP and disrupting the TCA cycle. This compound has been shown to be well-tolerated in animal models and in phase I clinical trials in humans, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-hydroxycyclobutyl)-3-(7-methyl-1H-indol-3-yl)propanamide is its ability to enhance the efficacy of chemotherapy and radiation therapy. It has been shown to sensitize cancer cells to these treatments, making them more effective. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosing and treatment schedule for this compound in humans.

Future Directions

There are several future directions for research on N-(3-hydroxycyclobutyl)-3-(7-methyl-1H-indol-3-yl)propanamide. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of this compound. Another area of interest is the identification of biomarkers that can predict the response to this compound in different types of cancer. Additionally, further clinical trials are needed to determine the safety and efficacy of this compound in humans, both as a monotherapy and in combination with other treatments.

Synthesis Methods

The synthesis of N-(3-hydroxycyclobutyl)-3-(7-methyl-1H-indol-3-yl)propanamide involves the reaction of 3-(7-methyl-1H-indol-3-yl)propanoic acid with cyclobutanone in the presence of a base, followed by the addition of hydroxylamine hydrochloride to form the oxime. The oxime is then reduced with sodium borohydride to yield this compound. The overall yield of the synthesis is approximately 20%.

Scientific Research Applications

N-(3-hydroxycyclobutyl)-3-(7-methyl-1H-indol-3-yl)propanamide has been extensively studied in preclinical models of various types of cancer, including pancreatic, lung, ovarian, and liver cancer. It has been shown to induce apoptosis, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. This compound has also been shown to be well-tolerated in animal models and in phase I clinical trials in humans.

Properties

IUPAC Name

N-(3-hydroxycyclobutyl)-3-(7-methyl-1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-10-3-2-4-14-11(9-17-16(10)14)5-6-15(20)18-12-7-13(19)8-12/h2-4,9,12-13,17,19H,5-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYFNFNGHOOOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CCC(=O)NC3CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.